High-Resolution 1H and 13C NMR Chemical Shift Assignments for 3-Hydroxy-3-methyl-5-hexen-2-one: A Comprehensive Analytical Guide
High-Resolution 1H and 13C NMR Chemical Shift Assignments for 3-Hydroxy-3-methyl-5-hexen-2-one: A Comprehensive Analytical Guide
Structural Deconstruction & Analytical Context
The molecule 3-hydroxy-3-methyl-5-hexen-2-one (also known as 3-hydroxy-3-methylhex-5-en-2-one) is a highly functionalized aliphatic compound featuring an α -hydroxy ketone motif, a tertiary alcohol, and a terminal allyl group. From an analytical perspective, this molecule presents a fascinating Nuclear Magnetic Resonance (NMR) profile due to three distinct structural features:
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The Chiral Center (C3): The presence of four different substituents (-OH, -CH3, -C(=O)CH3, and -CH2CH=CH2) at C3 creates a stereocenter. This fundamentally alters the magnetic environment of the adjacent C4 methylene protons, rendering them diastereotopic.
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The Allylic Spin System (C5-C6): The terminal alkene creates a complex AMX (or ABX) spin system, characterized by distinct cis, trans, and vicinal coupling constants[1].
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The Carbonyl Deshielding Zone (C2): The highly electronegative sp2-hybridized oxygen exerts a strong inductive effect, significantly deshielding the adjacent C1 methyl group and the C3 quaternary carbon[2].
Experimental Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition protocol must be designed as a self-validating system. The following step-by-step methodology guarantees that quantitative integration and 2D correlations cross-verify the 1D chemical shifts.
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of high-purity 3-hydroxy-3-methyl-5-hexen-2-one in 0.6 mL of deuterated chloroform (CDCl3). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
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1D 1H NMR Acquisition (400 MHz):
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Set the pulse angle to 30° to allow for faster relaxation.
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Critical Causality: Set the relaxation delay ( d1 ) to 2.0–5.0 seconds. This ensures complete relaxation of the hydroxyl proton (-OH) and the terminal methyl groups, guaranteeing that the integration values perfectly reflect the 3:3:1:2:1:2 proton ratio.
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1D 13C NMR Acquisition (100 MHz, CPD):
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Utilize Composite Pulse Decoupling (CPD), such as WALTZ-16, to decouple protons and simplify the spectrum into singlets.
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Critical Causality: Set d1 to at least 2.0 seconds. Quaternary carbons (C2 and C3) lack attached protons, meaning they do not benefit from dipole-dipole relaxation or Nuclear Overhauser Effect (NOE) enhancement. A sufficient d1 ensures these low-intensity signals are captured above the noise floor[1].
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2D NMR Validation (COSY, HSQC, HMBC):
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Acquire 1 H- 1 H COSY to map the continuous spin system from C4 to C6.
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Acquire 1 H- 13 C HSQC (optimized for 1JCH=145 Hz) to map direct proton-carbon attachments.
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Acquire 1 H- 13 C HMBC (optimized for long-range nJCH=8 Hz) to bridge the quaternary gaps (C2, C3) and validate the carbon skeleton.
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Step-by-step NMR acquisition and structural elucidation workflow for organic compounds.
Mechanistic Causality of Chemical Shifts
Understanding the "why" behind the chemical shifts is paramount for expert-level spectral interpretation.
The Diastereotopic C4 Protons: Because C3 is a chiral center, the two protons attached to C4 ( H4a and H4b ) are diastereotopic. They are permanently situated in different magnetic environments, regardless of free rotation around the C3-C4 bond. As a result, they couple with each other (geminal coupling, 2J≈14.0 Hz) and independently with the C5 methine proton (vicinal coupling, 3J≈7.5 Hz and 7.0 Hz). This transforms what would normally be a simple triplet into two complex, overlapping doublet of doublets of triplets (ddt)[1]. This phenomenon serves as a self-validating proof of the chiral center at C3.
The Alkene Spin System: The terminal alkene (C5=C6) exhibits classic splitting rules dictated by the Karplus equation. The C5 proton couples to the trans C6 proton with a large coupling constant ( 3Jtrans≈17.0 Hz) and to the cis C6 proton with a smaller constant ( 3Jcis≈10.0 Hz). The geminal coupling between the two C6 protons is very small ( 2J≈1.5 Hz)[1].
Carbonyl and Hydroxyl Deshielding: In the 13 C spectrum, the ketone carbonyl (C2) is pushed far downfield to ~211.0 ppm due to the paramagnetic shielding term dominating sp2 hybridized carbons attached to highly electronegative atoms[2]. The C3 carbon, being a tertiary alcohol carbon, appears at ~78.0 ppm, which is highly characteristic of oxygen-bearing quaternary centers[3].
Quantitative Data Presentation
The following tables summarize the predicted high-resolution assignments based on established empirical rules and spectral databases[1][2][3].
Table 1: 1 H NMR Assignments (CDCl3, 400 MHz)
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Causality |
| H1 | 2.20 | Singlet (s) | 3H | - | C1-CH3; Deshielded by adjacent C=O. |
| H3-Me | 1.35 | Singlet (s) | 3H | - | C3-CH3; Deshielded by C3-OH. |
| OH | ~3.50 | Broad Singlet (br s) | 1H | - | C3-OH; D2O exchangeable. |
| H4a | 2.35 | ddt | 1H | 14.0, 7.5, 1.0 | C4-H; Diastereotopic, couples to H4b and H5. |
| H4b | 2.50 | ddt | 1H | 14.0, 7.0, 1.0 | C4-H; Diastereotopic, couples to H4a and H5. |
| H5 | 5.80 | ddt | 1H | 17.0, 10.0, 7.5 | C5-H; Internal alkene methine. |
| H6 (trans) | 5.10 | dq | 1H | 17.0, 1.5 | C6-H; Terminal alkene, trans to H5. |
| H6 (cis) | 5.15 | dq | 1H | 10.0, 1.5 | C6-H; Terminal alkene, cis to H5. |
Table 2: 13 C NMR Assignments (CDCl3, 100 MHz)
| Position | Shift ( δ , ppm) | Carbon Type | Assignment / Causality |
| C2 | 211.0 | C (Quaternary) | Ketone carbonyl; highly deshielded (sp2). |
| C5 | 132.5 | CH | Internal alkene methine. |
| C6 | 119.5 | CH2 | Terminal alkene methylene. |
| C3 | 78.0 | C (Quaternary) | Tertiary alcohol carbon; low intensity (no NOE). |
| C4 | 44.0 | CH2 | Aliphatic methylene adjacent to chiral center. |
| C1 | 25.0 | CH3 | Methyl group adjacent to carbonyl. |
| C3-Me | 24.5 | CH3 | Methyl group attached to tertiary alcohol center. |
2D NMR Validation Strategy
The 2D NMR suite acts as the ultimate self-validating checkpoint:
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HSQC Checkpoint: Any carbon signal in the 1D 13 C spectrum that lacks a corresponding cross-peak in the HSQC spectrum must be a quaternary carbon. In this molecule, C2 (211.0 ppm) and C3 (78.0 ppm) will be invisible in the HSQC, perfectly corroborating their assignment as quaternary centers.
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HMBC Connectivity: The HMBC spectrum maps the molecular skeleton across the quaternary gaps. The H1 methyl protons will show a strong 2J correlation to the C2 carbonyl. Crucially, the H4 methylene protons will show 2J correlations to both C3 and C5, and a 3J correlation to C2, locking the entire aliphatic chain together.
Key 2J and 3J HMBC correlations establishing the carbon skeleton connectivity across quaternary gaps.
